molecular formula C18H29NO2 B1673602 Ketocaine CAS No. 1092-46-2

Ketocaine

Cat. No.: B1673602
CAS No.: 1092-46-2
M. Wt: 291.4 g/mol
InChI Key: UXAWFWFJXIANHZ-UHFFFAOYSA-N
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Description

Ketocaine, also known by its brand name Vericaina, is an amino ether local anesthetic belonging to the butyrophenone family. It is primarily used topically for pain relief and is marketed in Italy . The compound has a molecular formula of C18H29NO2 and a molar mass of 291.435 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ketocaine can be synthesized through the Williamson ether synthesis. This involves the reaction between 2’-hydroxybutyrophenone and diisopropylaminoethyl chloride hydrochloride . The reaction conditions typically include the use of a base to deprotonate the hydroxy group, facilitating the nucleophilic attack on the alkyl halide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ketocaine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction of this compound can yield secondary alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted aromatic compounds or ethers.

Scientific Research Applications

Ketocaine has diverse applications in scientific research:

Mechanism of Action

Ketocaine exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of action potentials . This results in localized numbness and pain relief. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission.

Comparison with Similar Compounds

    Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

    Bupivacaine: A longer-acting local anesthetic used in various medical procedures.

    Procaine: An older local anesthetic with a shorter duration of action compared to ketocaine.

Uniqueness: this compound’s uniqueness lies in its specific chemical structure, which provides a balance between potency and duration of action. Unlike some other local anesthetics, this compound has a favorable side effect profile and is effective in topical applications .

Biological Activity

Ketocaine, a local anesthetic and analgesic compound, has garnered attention for its biological activities, particularly in pain management and potential antitumor effects. This article explores the diverse biological activities of this compound, supported by data tables and case studies.

This compound is chemically classified as an alkylating agent with the molecular formula C18H29NO2C_{18}H_{29}NO_2 and a molecular weight of approximately 291.43 g/mol. Its physical properties include:

PropertyValue
Density0.966 g/cm³
Boiling Point386.3 °C
Flash Point187.5 °C
LogP4.167
Storage Conditions2-8 °C

These characteristics suggest that this compound is stable under specific conditions, making it suitable for clinical applications.

This compound primarily acts by modifying oxygen consumption in tissues with predominant anaerobic metabolism and inhibiting mitotic activity in human lymphocytes stimulated by phytohemagglutinin . This dual action may contribute to its effectiveness in pain management and potential anticancer properties.

Analgesic Properties

Several studies have evaluated the analgesic effects of this compound:

  • Local Anesthesia in Labor Pain : A randomized controlled trial involving 25 patients demonstrated that 76% reported good to moderate pain relief for an average duration of 2.5 hours following the application of this compound compresses .
  • Treatment of Referred Pain : In another study with 23 women suffering from primary dysmenorrhea, local application of this compound significantly alleviated referred pain, showcasing its efficacy as a local anesthetic .

Antitumor Activity

Research indicates that this compound may possess antitumor properties:

  • Animal Studies : In a study involving mice implanted with Ehrlich ascites tumor cells, this compound derivatives exhibited notable antitumor activity, outperforming some conventional chemotherapeutic agents like doxorubicin .
  • In Vitro Studies : this compound has been shown to inhibit the proliferation of cancer cell lines in vitro, suggesting a potential role in cancer therapy .

Case Study: Efficacy in Clinical Settings

A systematic review analyzed multiple studies on the use of this compound for pain management during surgical procedures. The review highlighted that while the overall methodological quality was low, this compound consistently provided better analgesia compared to placebo treatments .

Summary of Findings from Key Studies

The following table summarizes key findings from various studies on this compound's biological activity:

Study FocusMethodologyKey Findings
Labor Pain ReliefDouble-blind trial76% reported good to moderate relief for ~2.5 hours
Referred PainRandomized controlled trialSignificant reduction in referred pain
Antitumor ActivityAnimal modelNotable inhibition of tumor growth compared to controls

Properties

IUPAC Name

1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5/h7-8,10-11,14-15H,6,9,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAWFWFJXIANHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862533
Record name Ketocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092-46-2
Record name Ketocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ketocaine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16020
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Record name Ketocaine
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URL https://comptox.epa.gov/dashboard/DTXSID90862533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ketocaine
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Record name KETOCAINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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